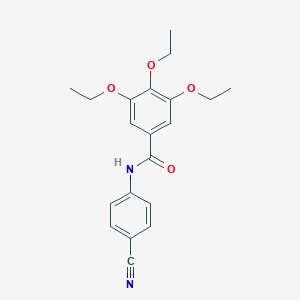
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a white, crystalline powder that is soluble in organic solvents and has a molecular weight of 357.4 g/mol. CTB is a member of the benzamide family of compounds and is often used as a reference compound in various studies.
作用機序
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide binds to the sigma-1 receptor with high affinity and acts as an agonist, meaning that it activates the receptor. The exact mechanism by which N-(4-cyanophenyl)-3,4,5-triethoxybenzamide activates the sigma-1 receptor is not fully understood, but it is thought to involve the modulation of intracellular calcium levels. Activation of the sigma-1 receptor by N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been shown to have a variety of effects on cellular processes, including the modulation of ion channels, the regulation of cell survival and death pathways, and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-cyanophenyl)-3,4,5-triethoxybenzamide can modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that N-(4-cyanophenyl)-3,4,5-triethoxybenzamide can improve cognitive function in animal models of Alzheimer's disease and can reduce the severity of symptoms in animal models of depression.
実験室実験の利点と制限
One of the main advantages of N-(4-cyanophenyl)-3,4,5-triethoxybenzamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various diseases. N-(4-cyanophenyl)-3,4,5-triethoxybenzamide is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of N-(4-cyanophenyl)-3,4,5-triethoxybenzamide in lab experiments. For example, N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been shown to have off-target effects on other receptors, which can complicate data interpretation. Additionally, the effects of N-(4-cyanophenyl)-3,4,5-triethoxybenzamide on cellular processes can be complex and difficult to interpret.
将来の方向性
There are several future directions for research on N-(4-cyanophenyl)-3,4,5-triethoxybenzamide. One area of interest is the development of new drugs that target the sigma-1 receptor for the treatment of various diseases. N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been used as a reference compound in the development of these drugs, but more research is needed to identify compounds that have higher affinity and selectivity for the sigma-1 receptor. Another area of interest is the role of the sigma-1 receptor in cancer. Recent studies have suggested that the sigma-1 receptor may play a role in cancer cell proliferation and survival, and N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been shown to have anti-tumor effects in animal models. Further research is needed to fully understand the role of the sigma-1 receptor in cancer and to develop new drugs that target this receptor for cancer treatment.
合成法
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-cyanophenylamine in the presence of a base to yield N-(4-cyanophenyl)-3,4,5-triethoxybenzamide. The synthesis of N-(4-cyanophenyl)-3,4,5-triethoxybenzamide is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been used extensively in scientific research due to its ability to bind to certain receptors in the brain. Specifically, N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological and pathological processes. This receptor has been implicated in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been used as a tool to study the role of the sigma-1 receptor in these diseases and to develop new drugs that target this receptor.
特性
分子式 |
C20H22N2O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C20H22N2O4/c1-4-24-17-11-15(12-18(25-5-2)19(17)26-6-3)20(23)22-16-9-7-14(13-21)8-10-16/h7-12H,4-6H2,1-3H3,(H,22,23) |
InChIキー |
BFYCJKUZYHOFHC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C#N |
正規SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3-bromo-4-ethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B263708.png)
![N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)


![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)

![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)
